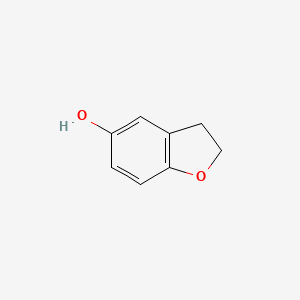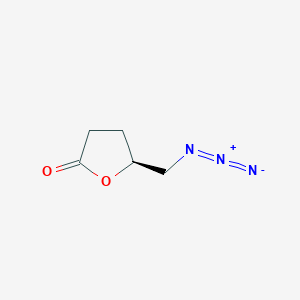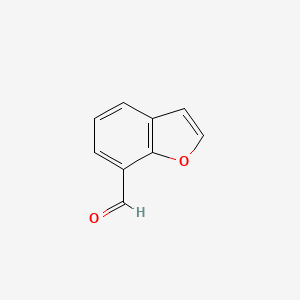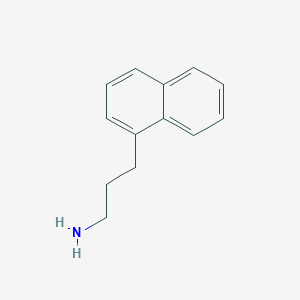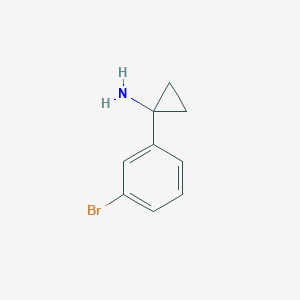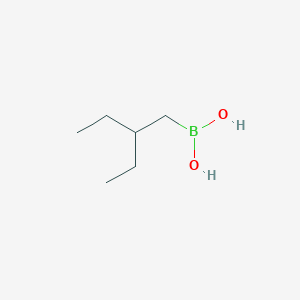
1-(4-Bromophenyl)-2,2,2-trifluoroethanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds is described in the first paper, where a novel diamine monomer is synthesized by coupling a trifluoromethyl-containing acetophenone with a nitrophenyl ether, followed by reduction . This process is indicative of the complex synthetic routes often required to incorporate both bromo- and trifluoromethyl groups into aromatic compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For instance, the Schiff base compound mentioned in the fifth paper was characterized by spectroscopic methods and X-ray single-crystal determination, and its structure was analyzed using quantum-chemical calculations . This suggests that similar methods could be applied to study the molecular structure of "1-(4-Bromophenyl)-2,2,2-trifluoroethanol".
Chemical Reactions Analysis
The reactivity of bromo- and trifluoromethyl-containing compounds is highlighted in several papers. For example, the second paper discusses the reactivity of a bromo- and trifluoro-containing butenone with benzenethiols , while the third paper explores the electrophilic reactivity of a bromo- and trifluoromethyl-substituted butene . These studies provide insight into the types of chemical reactions that "1-(4-Bromophenyl)-2,2,2-trifluoroethanol" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are described in the provided papers. For instance, the fluorinated polyimides synthesized in the first paper exhibit good solubility in polar organic solvents and outstanding mechanical properties . The fourth paper provides detailed information on the physical data and solubility of a sulfonium compound . These properties are crucial for understanding the behavior and potential applications of "1-(4-Bromophenyl)-2,2,2-trifluoroethanol".
Applications De Recherche Scientifique
Oxidation Processes and Kinetics
1-(4-Bromophenyl)-2,2,2-trifluoroethanol has been studied in the context of the oxidation of secondary alcohols, such as 1,1,1-trifluoro-2-propanol and 1-phenyl-2,2,2-trifluoroethanol. These alcohols, when oxidized by potassium tetraoxoferrate(VI) under basic conditions, produce ketones, with iron(III) hydroxide and dioxygen as byproducts. The reactions are characterized by substantial enthalpies and entropies of activation, large primary deuterium isotope effects, and a positive Hammett ρ value. Both acid and base catalysis occur in these reactions (Norcross et al., 1997).
Chemoenzymatic Synthesis
The compound is also utilized in chemoenzymatic synthesis pathways. For instance, it has been used in the synthesis of an Odanacatib precursor, a selective inhibitor of Cathepsin K. This involves a palladium-catalyzed cross-coupling followed by bioreduction using alcohol dehydrogenases (ADHs). The process achieves high conversions and selectivities for specific enantiomers (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Enzymatic Kinetic Resolution
In another application, enzymatic kinetic resolution using CALB (Candida antarctica lipase B) has been employed to resolve organofluorine compounds, including 1-(4-Bromophenyl)-2,2,2-trifluoroethanol. This method yields various enantiomerically pure alcohols and acetates, demonstrating its effectiveness in the transesterification of fluorinated aromatic compounds (Ribeiro, Raminelli, & Porto, 2013).
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWPRSZULISLMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459155 | |
| Record name | 1-(4-bromophenyl)-2,2,2-trifluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2,2,2-trifluoroethanol | |
CAS RN |
76911-73-4 | |
| Record name | 4-Bromo-α-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76911-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-bromophenyl)-2,2,2-trifluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromophenyl)-2,2,2-trifluoroethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

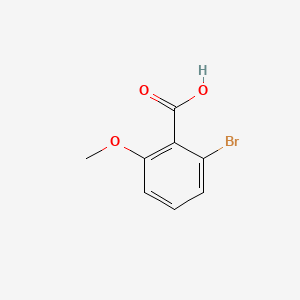
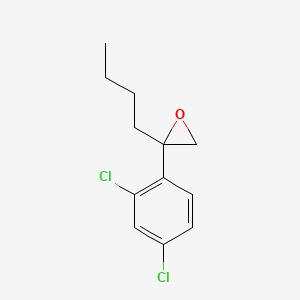

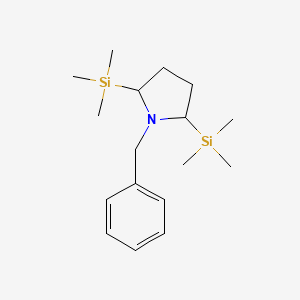
![Tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B1279126.png)
